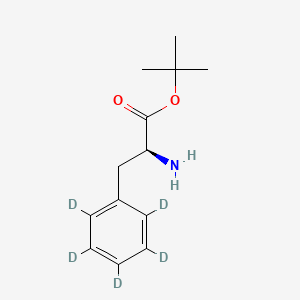

L-Phenylalanine tert-Butyl Ester-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine tert-Butyl Ester. It is a compound used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The deuterium atoms in the compound make it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Phenylalanine tert-Butyl Ester-d5 can be synthesized through the esterification of L-Phenylalanine with tert-butyl alcohol in the presence of a deuterated catalyst. The reaction typically involves the use of a strong acid, such as hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient production with minimal human intervention. The product is then purified through crystallization or chromatography techniques to achieve the desired level of deuteration and purity .

Analyse Des Réactions Chimiques

Deprotection and Ester Cleavage

The tert-butyl ester group is cleaved under acidic, basic, or catalytic conditions:

Acidic Cleavage

-

HCl/EtOAc: Yields deuterated L-phenylalanine hydrochloride .

-

Schmidt Procedure: NaH in DMF generates NaOH, enabling BAC2 nucleophilic cleavage .

Catalytic Methods

Comparative Cleavage Efficiency:

| Condition | Yield (%) | Time (h) | Notes | Source |

|---|---|---|---|---|

| 4M HCl/EtOAc | 95 | 12 | Mild, retains chirality | |

| NaH/DMF | 85 | 6 | Risk of racemization | |

| Magic Blue/Et3SiH | 90 | 2 | Fast, room temperature |

Cross-Coupling Reactions

The compound participates in enantioretentive Pd-catalyzed couplings:

N-Arylation

-

Pd-PEPPSI-IPentCl-o-picoline Catalyst: Couples with heteroaryl chlorides (e.g., 2-chloropyridine) to form N-aryl derivatives with >95% stereoretention .

Example Reaction:

L-Phe-OtBu-d5+Ar-ClPd-PEPPSIAr-NH-Phe-OtBu-d5+HCl[3]

Alkylation and Acylation

The amino group undergoes selective functionalization:

O’Donnell Alkylation

-

N-(Diphenylmethylene) Intermediate: Reacts with alkyl halides (e.g., benzyl bromide) under phase-transfer conditions to form branched derivatives .

Acylation

Stability and Isotope Effects

Applications De Recherche Scientifique

L-Phenylalanine tert-Butyl Ester-d5 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mécanisme D'action

The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool in kinetic isotope effect studies. The compound can also bind to enzymes and receptors, modulating their activity and providing insights into their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine tert-Butyl Ester: The non-deuterated version of the compound.

L-Phenylalanine Methyl Ester: Another ester derivative of L-Phenylalanine.

D-Phenylalanine tert-Butyl Ester: The D-enantiomer of the compound.

Uniqueness

L-Phenylalanine tert-Butyl Ester-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterium atoms also influence the compound’s chemical reactivity, making it a valuable tool in mechanistic and kinetic studies .

Activité Biologique

L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine, an essential amino acid critical for various biological processes. This compound is increasingly utilized in biochemical research, particularly in studies involving enzyme mechanisms, protein interactions, and metabolic pathways. This article explores its biological activity, synthesis, applications, and research findings.

This compound has the molecular formula C13H14D5NO2 and a molecular weight of 226.33 g/mol. The synthesis typically involves the esterification of L-Phenylalanine with tert-butyl alcohol, often facilitated by dehydrating agents to enhance yield and purity. The reaction conditions can be optimized using continuous flow reactors for industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of deuterium atoms can significantly influence metabolic rates, making it a valuable tool in kinetic studies. It serves as a substrate for enzymatic reactions and can modulate enzyme activity through competitive inhibition or substrate mimicry .

Enzyme Studies

This compound is extensively used in proteomics to study enzyme mechanisms and protein-ligand interactions. It allows researchers to trace metabolic pathways and analyze enzyme kinetics with greater precision due to its stable isotope labeling.

Pharmaceutical Development

This compound plays a role in pharmaceutical research, particularly in the development of drugs targeting neurotransmitter systems. Its ability to act as a competitive antagonist for NMDA receptors highlights its potential in neuropharmacology .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enzyme Kinetics : The compound has been shown to influence the kinetics of enzymes involved in amino acid metabolism, providing insights into metabolic regulation.

- Neurotransmitter Modulation : As a competitive antagonist at NMDA receptors, it may affect synaptic plasticity and has implications for neurological disorders .

- Metabolic Tracing : Its use as a tracer in metabolic studies has been validated through various experimental setups that demonstrate its utility in understanding metabolic fluxes and pathways .

Case Study 1: Enzyme Mechanism Investigation

In a study examining the mechanism of action of a specific enzyme involved in amino acid metabolism, researchers utilized this compound as a substrate. The results indicated that the deuterated compound provided clearer insights into the reaction kinetics compared to non-labeled substrates, facilitating a better understanding of enzyme efficiency and substrate specificity.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound on synaptic transmission in rodent models. The findings suggested that administration of the compound resulted in altered NMDA receptor activity, which correlated with changes in behavioral responses indicative of anxiety and learning processes.

Data Summary

The following table summarizes key biological activities and properties associated with this compound:

| Property | Details |

|---|---|

| Molecular Formula | C13H14D5NO2 |

| Molecular Weight | 226.33 g/mol |

| Biological Role | Enzyme substrate, NMDA receptor antagonist |

| Applications | Proteomics, pharmaceutical development |

| Key Findings | Influences enzyme kinetics; modulates neurotransmitter systems |

Propriétés

Formule moléculaire |

C13H19NO2 |

|---|---|

Poids moléculaire |

226.33 g/mol |

Nom IUPAC |

tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |

Clé InChI |

QOISWWBTZMFUEL-MEKJEUOKSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC(C)(C)C)N)[2H])[2H] |

SMILES canonique |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.